molecular formula C15H16N4OS B6432568 1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 6234-57-7

1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B6432568
CAS RN: 6234-57-7
M. Wt: 300.4 g/mol
InChI Key: WGBCYZZFUNLRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, also known as MPSP, is an organic compound that has been studied for its potential applications in scientific research. MPSP has a unique molecular structure and is classified as a pyrazolopyrimidine derivative. It is composed of a pyrazole ring and a pyrimidine ring connected by a methylene bridge. The compound has a molecular weight of 334.45 g/mol and is soluble in a variety of organic solvents.

Scientific Research Applications

1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential applications in scientific research. It has been used as a model compound for studying the structure-activity relationships of pyrazolopyrimidines. It has also been used to study the mechanism of action of antifungal agents, as well as for the development of new antifungal agents. In addition, 1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been used in the synthesis of novel compounds with potential medicinal applications.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is not well understood. However, it is thought to act as an inhibitor of the enzyme squalene epoxidase, which is involved in the biosynthesis of ergosterol, an important component of the fungal cell membrane. Inhibition of this enzyme leads to disruption of the fungal cell membrane, resulting in death of the fungus.
Biochemical and Physiological Effects
1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of several species of fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. In addition, 1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to have anti-inflammatory and anti-oxidant properties, as well as to modulate the expression of genes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is soluble in a variety of organic solvents. In addition, it is relatively stable and has a low toxicity profile. However, its use in laboratory experiments is limited by its relatively low solubility in water, as well as its relatively low potency compared to other antifungal agents.

Future Directions

The potential applications of 1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one are vast, and there are many possible future directions for its use. These include the development of novel antifungal agents, further studies on its mechanism of action, and the exploration of its potential applications in other areas such as cancer therapy. Additionally, further studies could be conducted to explore its potential as a drug delivery system, as well as its potential for use in other areas of drug discovery and development.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been studied extensively and there are several methods for its production. One of the most common methods involves the reaction of 1-methyl-4-nitrobenzene and 1,3-dipropylsulfanyl-2-propanol in the presence of a base and a catalyst. The reaction is carried out at a temperature of 120-130°C for 18-24 hours. The product is then isolated by column chromatography and purified by recrystallization.

properties

IUPAC Name

1-(4-methylphenyl)-6-propylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-3-8-21-15-17-13-12(14(20)18-15)9-16-19(13)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBCYZZFUNLRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C=NN2C3=CC=C(C=C3)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366720
Record name F0568-0205
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(propylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

CAS RN

6234-57-7
Record name F0568-0205
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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